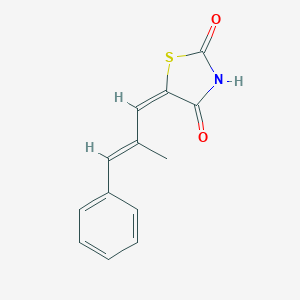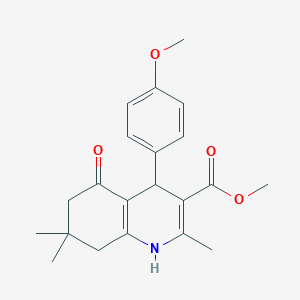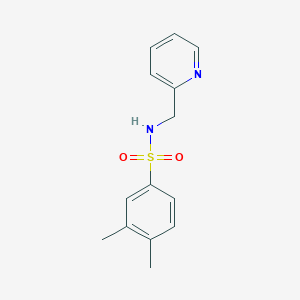![molecular formula C13H16N2O3S B351589 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 478788-84-0](/img/structure/B351589.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonyl hydrides .
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1-[(4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and pyrazole moieties also contributes to its distinct properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(5-6-13(9)18-4)19(16,17)15-11(3)8-10(2)14-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLSZNGWPGOQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)



![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)


amine](/img/structure/B351587.png)

